

Application Note: NMR Structural Characterization of Methyl 4,5-dichloropicolinate

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Compound of Interest

Compound Name: Methyl 4,5-dichloropicolinate

CAS No.: 1256834-28-2

Cat. No.: B2727105

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Executive Summary

Methyl 4,5-dichloropicolinate ($C_7H_5Cl_2NO_2$) presents a specific analytical challenge: confirming the regiochemistry of the chlorine substituents on the pyridine ring. While Mass Spectrometry confirms the molecular weight (MW 206.03), it cannot easily distinguish between dichloro-isomers (e.g., 4,5-dichloro vs. 3,5-dichloro). This guide provides a self-validating NMR protocol using NOESY and HMBC to unambiguously assign the structure.

Chemical Context & Expected Topology

Before acquisition, we must establish the expected magnetic environment:

- Pyridine Core: Electron-deficient aromatic ring.
- Substituents:
 - C2: Methyl ester (Electron Withdrawing Group, EWG).
 - C4, C5: Chlorine atoms (EWG via induction, weak donor via resonance).

- Protons:
 - H3: Located between the ester and C4-Cl. Expected to show NOE correlation with the ester methyl group.[1]
 - H6: Located alpha to the nitrogen.[1] Expected to be the most deshielded (downfield) signal.

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing aggregation or viscosity broadening.

- Solvent: Chloroform-d (CDCl_3 , 99.8% D) with 0.03% TMS (v/v).
 - Rationale: CDCl_3 provides excellent solubility for chlorinated esters and minimizes solvent-solute hydrogen bonding that can broaden peaks in DMSO-d_6 .
- Concentration: 10–15 mg of analyte in 600 μL solvent.
 - Note: Filter the solution through a cotton plug or PTFE syringe filter (0.45 μm) into a high-precision 5mm NMR tube to remove inorganic salts (e.g., NaCl) often carried over from synthesis [1].

Acquisition Parameters (600 MHz equivalent)

Parameter	1H (Proton)	13C (Carbon)	NOESY (2D)
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)	noesygpphpp (Phase sensitive)
Spectral Width	12 ppm (-1 to 11)	220 ppm (-10 to 210)	10 ppm (F1 & F2)
Relaxation Delay (D1)	2.0 sec	2.0 sec	2.0 sec
Mixing Time (D8)	N/A	N/A	500 ms (Critical for NOE buildup)
Scans (NS)	16	1024 (due to quaternary carbons)	8–16 per increment
Temperature	298 K (25°C)	298 K	298 K

Results & Discussion: The Validation Logic

1H NMR Analysis (Proton Assignment)

The 1H spectrum should exhibit three distinct signals.

Signal	Shift (δ , ppm)*	Multiplicity	Integration	Assignment Logic
A	8.65 – 8.75	Singlet (s)	1H	H6: Deshielded by adjacent Nitrogen (α -position). No strong coupling neighbors.[1]
B	8.15 – 8.25	Singlet (s)	1H	H3: Deshielded by ester and Cl, but less than H6. β -position to Nitrogen.
C	3.98 – 4.02	Singlet (s)	3H	-OCH ₃ : Characteristic methyl ester singlet.

- Note: Small long-range coupling (

Hz) is typically unresolved, resulting in sharp singlets. If peaks appear as doublets, check for 3,4-dichloro isomers where coupling would be larger (

Hz) [2].

13C NMR Analysis (Carbon Skeleton)

The 13C spectrum confirms the presence of 7 carbons. The critical diagnostic is the number of quaternary carbons (4 signals expected: C2, C4, C5, C=O).

- Carbonyl (C=O): ~164 ppm.[2]
- C6 (CH): ~150 ppm (High intensity, DEPT-135 positive).
- C2 (Quaternary): ~146 ppm (Weak intensity).

- C4 (C-Cl): ~144 ppm (Weak intensity).
- C5 (C-Cl): ~134 ppm (Weak intensity).
- C3 (CH): ~126 ppm (High intensity, DEPT-135 positive).
- Methoxy (CH₃): ~53 ppm.^[2]

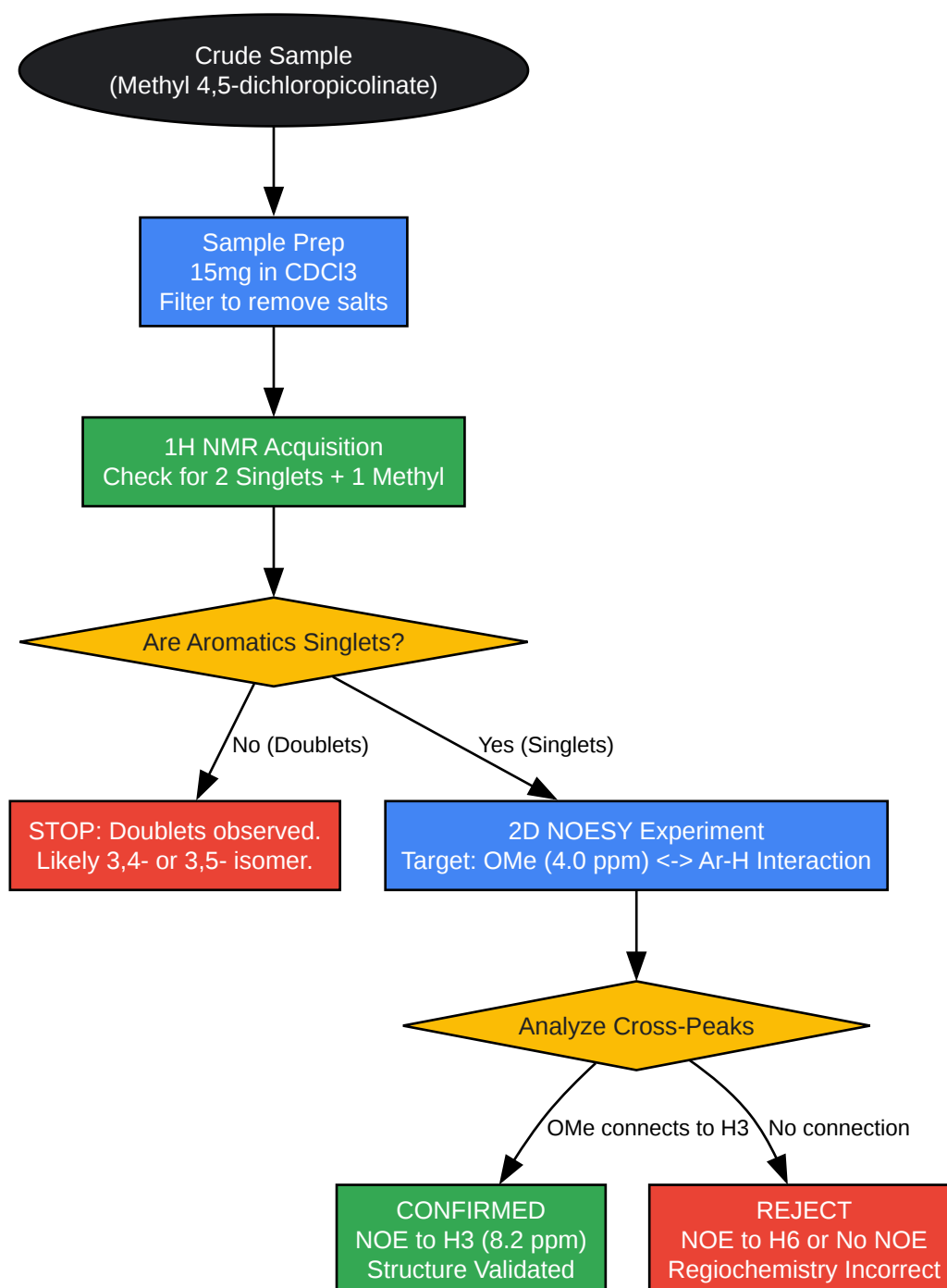
The Self-Validating Step: 2D NOESY

To prove the structure is 4,5-dichloro and not an isomer (like 5,6-dichloro), we utilize the Nuclear Overhauser Effect (NOE).

- Mechanism: NOE signals arise from protons that are spatially close (< 5 Å) but not necessarily bond-connected.
- The Test:
 - Irradiate/Correlate the Methyl Ester protons (~4.0 ppm).
 - Observation: You must see a cross-peak to the aromatic signal at ~8.2 ppm (H3).
 - Negative Control: There should be NO cross-peak to the signal at ~8.7 ppm (H6).
- Conclusion: If the ester correlates to the less deshielded aromatic proton, the ester is ortho to H3. This confirms the 2-position of the ester and the 3-position of the proton, locking the chlorines at 4 and 5.

Visualization: Structural Verification Workflow

The following diagram illustrates the logical flow for confirming the identity of **Methyl 4,5-dichloropicolinate** using the data described above.



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Figure 1: Decision tree for the regiochemical assignment of **Methyl 4,5-dichloropicolinate** via NMR.

References

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